![molecular formula C7H13ClN2O B2926237 (4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride CAS No. 2247105-26-4](/img/structure/B2926237.png)
(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride” is a complex organic compound . It’s a member of the heterocyclic compounds presenting two possible tautomeric forms .
Synthesis Analysis
The synthesis of this compound is not straightforward and involves several steps . A novel synthesis of this compound has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple stereocentres . It has a molecular formula of C14H20N2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . The compound undergoes stereoselective reduction procedures enabling the desired chirality .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The core structure of EN300-6493123 is utilized in the synthesis of various biologically active compounds. This includes the development of molecules that can interact with proteins such as PI3K, which plays a crucial role in the growth and survival of breast cancer cells . The ability to influence protein interactions makes this compound a valuable asset in the design of targeted cancer therapies.
Development of Antibacterial Agents
EN300-6493123 serves as a critical intermediate in the synthesis of Moxifloxacin, a broad-spectrum antibacterial agent used for treating respiratory infections and in trials for tuberculosis treatment . Its role in the production of fluoroquinolone antibiotics highlights its importance in pharmaceutical manufacturing.
Advanced Synthesis Techniques
Researchers have explored novel synthesis methods for EN300-6493123, demonstrating alternative stereoselective reduction procedures. These advancements in synthetic chemistry enhance the efficiency and yield of the compound, which is essential for its application in drug development .
Exploration of Tautomeric Forms
The compound’s tautomeric forms, such as 1H- and 2H-pyrazolo[3,4-b]pyridines, have been extensively studied. These forms have significant implications in medicinal chemistry due to their similarity to purine bases adenine and guanine, which are fundamental components of DNA .
Inertial Navigation Systems
While not directly related to the chemical compound , the alphanumeric designation “EN300-6493123” shares similarities with EMCORE’s EN-300 Precision Fiber Optic Inertial Measurement Unit. This device is used in applications where GPS is unavailable or denied, such as in drones, aeronautics, and civil aviation .
Impurity Analysis in Drug Production
The compound’s potential to form N-Nitrosamines, which are impurities in chemical drug production, is a critical area of study. Understanding the formation and mitigation of such impurities is vital for ensuring the safety and efficacy of pharmaceuticals .
Chemical Drug Production Mechanism
The oxidation of N-nitrosamine species by cytochrome P450, which can lead to the production of carcinogenic diazonium salts, is another research application. This process is crucial for assessing the risk of cancerogenic compounds in drug production .
Substitution Pattern Analysis
The substitution patterns of related compounds, such as 1H-pyrazolo[3,4-b]pyridines, have been analyzed to determine the types of substituents mainly used at various positions. This research is fundamental for the design of new compounds with desired biological activities .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the compound belongs to the class of pyrazolo[3,4-b]pyridines , which have been reported to exhibit various biological activities, including anticancer activity .
Biochemical Pathways
Pyrazolo[3,4-b]pyridines, the class of compounds to which EN300-6493123 belongs, have been reported to inhibit microtubule polymerization, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Result of Action
Compounds in the pyrazolo[3,4-b]pyridines class have been reported to inhibit cell migration, cause cell cycle arrest in the g2/m phase, and induce apoptosis of cancer cells .
Propiedades
IUPAC Name |
(4aS,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-2-1-3-8-6(5)4-9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBNEYRYSFWIMZ-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CNC2=O)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CNC2=O)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2247105-26-4 |
Source
|
Record name | rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.